4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline

Description

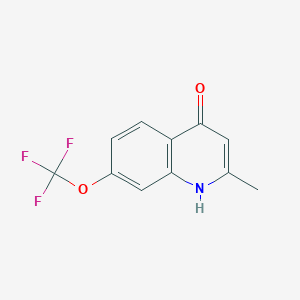

4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline is a quinoline derivative characterized by a hydroxy group at position 4, a methyl group at position 2, and a trifluoromethoxy (CF₃O) group at position 6. Quinoline scaffolds are widely studied for their pharmaceutical relevance, particularly as intermediates in drug synthesis . The trifluoromethoxy group enhances metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry.

Properties

CAS No. |

53985-76-5 |

|---|---|

Molecular Formula |

C11H8F3NO2 |

Molecular Weight |

243.18 g/mol |

IUPAC Name |

2-methyl-7-(trifluoromethoxy)-1H-quinolin-4-one |

InChI |

InChI=1S/C11H8F3NO2/c1-6-4-10(16)8-3-2-7(5-9(8)15-6)17-11(12,13)14/h2-5H,1H3,(H,15,16) |

InChI Key |

WQCHNKFJKTTZDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Alkylation of Isatoic Anhydrides Followed by Condensation with β-Ketoesters

A classical and well-documented method for synthesizing 4-hydroxy-2-quinolone analogs involves a three-step protocol starting from substituted isatoic anhydrides:

Step 1: N-Alkylation of Isatoic Anhydrides

Substituted isatoic anhydrides bearing the desired trifluoromethoxy group at the 7-position are reacted with methyl iodide to introduce the methyl group at the nitrogen (which corresponds to the 2-position methyl in the quinoline ring after cyclization). The reaction uses N,N-diisopropylethylamine (DIPEA) as a base in a solvent like dimethylacetamide (DMAC) under nitrogen atmosphere at 45 °C for 2 hours.

Step 2: Preparation of β-Ketoesters

β-Ketoesters with appropriate alkyl chains are synthesized by reacting ethyl potassium malonate with acid chlorides in the presence of magnesium chloride and triethylamine.

Step 3: Condensation to Form 4-Hydroxy-2-Quinolone

The N-alkylated isatoic anhydrides are condensed with the β-ketoesters using sodium hydride (NaH) as a base. This step forms the quinoline ring system with the hydroxy group at the 4-position.

- The final condensation step often gives relatively low yields (~9% in some cases) due to side reactions forming isomers and hydrolysis byproducts.

- For example, in the synthesis of a 4-hydroxy-2-quinolone analog, side products such as 1,4-dihydroquinoline-3-carboxylate and 2-aminobenzoic acid were isolated in significant amounts, indicating competing reaction pathways.

- The synthesized compounds show characteristic ^13C NMR signals: carbonyl carbon around δ 209 ppm, and quinolone carbons at δ 174 and 161 ppm.

- ^1H NMR and HRMS data confirm the structures.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. N-Alkylation | Isatoic anhydride, methyl iodide, DIPEA, DMAC, 45 °C, 2 h | N-Methylated isatoic anhydride | Moderate to excellent (up to 81%) |

| 2. β-Ketoester synthesis | Ethyl potassium malonate, acid chloride, MgCl2, Et3N | β-Ketoester with alkyl chain | Good |

| 3. Condensation | N-alkylated isatoic anhydride, β-ketoester, NaH | 4-Hydroxy-2-quinolone analog | Low (around 9%) |

Source: Adapted from a 2020 study on 4-hydroxy-2-quinolone synthesis.

Green Synthesis Using β-Enaminones and Microwave Irradiation Catalyzed by Bismuth(III) Chloride

An alternative, environmentally friendly method involves:

- Using β-enaminones as precursors,

- Catalysis by bismuth(III) chloride (BiCl₃),

- Microwave-assisted heating to reduce reaction times and improve yields.

- β-Enaminones are synthesized by condensation of cyclic diketones (e.g., dimedone or cyclohexanedione) with primary aromatic amines under ultrasound irradiation catalyzed by copper(I) bromide.

- These β-enaminones are then reacted with diethyl malonate in ethanol, catalyzed by BiCl₃.

- Microwave irradiation is applied to accelerate the reaction, typically completing within minutes with improved yields compared to conventional reflux.

- The microwave method significantly reduces reaction time from 48 hours (reflux) to minutes.

- It increases yields and aligns with green chemistry principles by reducing solvent use and energy consumption.

| Entry | Reaction Conditions | Time | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Room temperature, no catalyst | 48 h | 0 | No product |

| 2 | Reflux, no catalyst | 48 h | Low | Small amount of product |

| 3 | Microwave irradiation, BiCl₃ catalyst, EtOH | Minutes | High | Rapid and efficient |

Source: 2023 study on BiCl₃-catalyzed green synthesis of 4-hydroxy-2-quinolone analogs.

Considerations for Introducing the Trifluoromethoxy Group at the 7-Position

- The trifluoromethoxy substituent is typically introduced via the use of a suitably substituted isatoic anhydride or aromatic amine precursor bearing the trifluoromethoxy group at the 7-position.

- This ensures that the substitution pattern is retained through the synthetic sequence.

- Direct trifluoromethoxylation on the quinoline ring post-synthesis is challenging due to the reactivity and instability of trifluoromethoxy reagents.

Summary Table of Preparation Methods for 4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation of Isatoic Anhydrides + β-Ketoester Condensation | 7-Trifluoromethoxy substituted isatoic anhydride, methyl iodide, β-ketoester | DIPEA, NaH, DMAC | 45 °C alkylation, NaH-mediated condensation | Well-established, structural confirmation by NMR | Low yields in final step, side products formation |

| BiCl₃-Catalyzed Microwave Synthesis | β-Enaminones (from trifluoromethoxy-substituted amines), diethyl malonate | BiCl₃, EtOH, microwave irradiation | Microwave, minutes | Green chemistry, fast, high yield | Requires β-enaminone precursor synthesis |

| Direct Trifluoromethoxylation (less common) | Quinoline derivatives | Trifluoromethoxylation reagents | Harsh conditions, low selectivity | Potential late-stage modification | Difficult and less reliable |

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 4-position can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to form a dihydroquinoline derivative.

Substitution: The trifluoromethoxy group at the 7-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Overview : The compound has been investigated for its antimicrobial properties, particularly against bacterial and fungal pathogens. Its structure allows it to interact with microbial targets effectively.

Key Findings :

- A study highlighted the synthesis of novel derivatives of 4-hydroxy-2-quinolone, demonstrating significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus flavus .

- The structure-activity relationship (SAR) studies suggested that modifications to the alkyl chain and substituents on the quinolone core significantly influence antimicrobial efficacy .

Data Table: Antimicrobial Activity of 4-Hydroxy-2-Methyl-7-Trifluoromethoxyquinoline Derivatives

| Compound | Target Organism | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| 3j | Aspergillus flavus | 1.05 | |

| 3i | Staphylococcus aureus | Varies | |

| 3d | E. coli | Not significant |

Cancer Therapeutics

Overview : The compound's derivatives have shown promise as potential anticancer agents, particularly through their ability to target cancer cell lines.

Key Findings :

- Research has indicated that certain quinolone derivatives exhibit cytotoxic effects on breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting a multi-target approach in cancer therapy .

- The incorporation of trifluoromethoxy groups has been associated with enhanced biological activity, making these compounds suitable candidates for further development in oncology .

Inhibition of Prostaglandin D Synthase

Overview : Recent patents have described the use of this compound as an inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), which is significant in treating conditions such as Duchenne Muscular Dystrophy.

Key Findings :

- The patent outlines methods for using the compound to inhibit H-PGDS activity, potentially offering new avenues for therapeutic interventions in muscular dystrophies .

Structure-Activity Relationship Studies

Overview : Understanding how structural variations affect biological activity is crucial for optimizing the efficacy of quinolone-based compounds.

Key Findings :

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline

Substituent Impact Analysis :

- Trifluoromethoxy (CF₃O) vs.

- Carboxylate vs. Hydroxy Groups : Methyl carboxylate at position 2 (as in ) enhances aqueous solubility but may reduce membrane permeability compared to the target’s methyl group .

- Positional Isomerism: Substitution at position 6 (e.g., 4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline) introduces steric hindrance, possibly affecting receptor interactions .

Physicochemical Properties

- Lipophilicity : The trifluoromethoxy group increases logP compared to methoxy or hydroxy analogs, favoring blood-brain barrier penetration .

- Melting Points: Data gaps exist for the target compound, but related quinolines (e.g., 4k in ) exhibit melting points of 223–225°C, suggesting high crystallinity .

Biological Activity

4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethoxy group significantly influences its biological properties. The unique arrangement of functional groups contributes to its potential as a scaffold for developing new antimicrobial agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. This compound has shown effectiveness against various pathogens, including bacteria and fungi.

Key Findings:

- Antibacterial Activity :

- Antifungal Activity :

- Structure-Activity Relationship (SAR) :

Case Study 1: Antimicrobial Screening

A study synthesized various 4-hydroxy-2-quinolone analogs, including those with trifluoromethoxy groups. The results indicated that compounds with longer alkyl chains or halogen substitutions had significantly improved antimicrobial activities. For example, one derivative exhibited an IC50 of 1.05 µg/mL against A. flavus, surpassing amphotericin B's efficacy .

| Compound | Antifungal Activity (IC50 µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 1.05 | Not specified |

| Amphotericin B | 2.0 | N/A |

| Halogenated Analog (3j) | 0.5 | 15 |

Another study investigated the mechanism by which these compounds exert their antimicrobial effects. It was suggested that they may target specific metabolic pathways in fungi, which differ from those in bacteria, thus explaining their selective antifungal activity .

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-2-methyl-7-trifluoromethoxyquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with condensation of substituted anilines with ketones or aldehydes, followed by cyclization. For example, analogous quinoline derivatives (e.g., ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate) are synthesized via Gould-Jacobs cyclization using polyphosphoric acid (PPA) as a catalyst . Optimization includes:

- Temperature : 120–140°C for cyclization.

- Catalysts : PPA or Eaton’s reagent for improved yields.

- Solvent Selection : Ethanol or DMF for solubility control.

Side reactions (e.g., over-trifluoromethylation) are mitigated by stepwise addition of trifluoromethoxy precursors .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for a singlet at δ 2.5–2.7 ppm (methyl group at C2) and a broad peak at δ 10–12 ppm (hydroxyl group at C4). The trifluoromethoxy group (CF3O-) at C7 shows splitting patterns due to coupling with fluorine atoms .

- IR : A strong absorption band at ~3400 cm<sup>−1</sup> (O-H stretch) and 1250–1100 cm<sup>−1</sup> (C-F stretches).

- Mass Spectrometry : Molecular ion peak [M+H]<sup>+</sup> at m/z 287.1 (calculated for C12H10F3NO2). Fragment ions at m/z 268 (loss of H2O) and 210 (cleavage of CF3O group) .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N2 or Ar) to prevent oxidation .

- Handling : Use gloves (nitrile or neoprene) and eye protection. Avoid inhalation by working in fume hoods with local exhaust .

- Decomposition Risks : Hydrolysis of the trifluoromethoxy group in aqueous acidic/basic conditions; use anhydrous solvents for reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Assay Variability : Standardize protocols (e.g., MIC values using CLSI guidelines).

- Structural Analogues : Test positional isomers (e.g., 4-hydroxy-8-methyl vs. 4-hydroxy-6-methoxy derivatives) to isolate functional group contributions .

- Orthogonal Validation : Combine in vitro assays (e.g., enzyme inhibition) with cell-based models (e.g., HEK293 or HepG2) .

Q. What computational strategies predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces. The C3 position is most electrophilic due to electron-withdrawing effects of CF3O and OH groups .

- Docking Studies : Simulate interactions with biological targets (e.g., topoisomerase II) using AutoDock Vina. The methyl group at C2 enhances hydrophobic binding .

Q. How does the trifluoromethoxy group influence the photophysical properties of this compound compared to non-fluorinated analogues?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.